molecular formula C4H6N4OS B12908697 N-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide CAS No. 69844-24-2

N-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B12908697
CAS No.: 69844-24-2
M. Wt: 158.18 g/mol
InChI Key: PAUJCFWLUTZTSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with acetic anhydride, followed by further reactions to introduce the acetamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which N-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are complex and may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide include other triazole derivatives such as:

  • 1,2,4-Triazole-3-thione
  • 4-Amino-1,2,4-triazole-3-thiol
  • 5-Methyl-1,2,4-triazole-3-thione

Uniqueness

What sets N-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide apart from these similar compounds is its specific substitution pattern and functional groups. These unique features confer distinct chemical properties and reactivity, making it valuable for specific applications where other triazole derivatives may not be as effective.

Properties

IUPAC Name

N-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-3(9)7-8-2-5-6-4(8)10/h2H,1H3,(H,6,10)(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUJCFWLUTZTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C=NNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559862
Record name N-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69844-24-2
Record name N-(5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.